8-Chlorochimaphilin
Description
8-Chlorochimaphilin (8-chloro-2,7-dimethyl-1,4-naphthoquinone) is a naturally occurring organohalogen compound first isolated from the plant Moneses uniflora (one-flowered wintergreen) . Structurally, it belongs to the naphthoquinone class, characterized by a bicyclic aromatic system with two ketone groups at positions 1 and 2. The chlorine substitution at C8 and methyl groups at C2 and C7 distinguish it from its parent compound, chimaphilin (2,7-dimethyl-1,4-naphthoquinone) . Its discovery marked a significant advancement in understanding halogenated natural products with antimicrobial properties, particularly against Gram-positive bacteria .
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
8-chloro-2,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9ClO2/c1-6-3-4-8-9(14)5-7(2)12(15)10(8)11(6)13/h3-5H,1-2H3 |
InChI Key |
YCCXVFNHLXWDSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(C2=O)C)Cl |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(C2=O)C)Cl |
Synonyms |
8-chlorochimaphilin |
Origin of Product |
United States |
Comparison with Similar Compounds
Chimaphilin (2,7-Dimethyl-1,4-naphthoquinone)
Chimaphilin, the non-chlorinated analog of 8-chlorochimaphilin, shares the same methyl substituents at C2 and C7 but lacks the chlorine atom at C6. Studies indicate that while chimaphilin exhibits moderate antimicrobial activity, the addition of a chlorine atom at C8 in 8-chlorochimaphilin enhances its potency by 2–4-fold against Staphylococcus aureus and Bacillus subtilis . This suggests that halogenation at C8 improves membrane penetration or target binding efficiency in bacterial cells.
3-Hydroxychimaphilin (3-Hydroxy-2,7-dimethyl-1,4-naphthoquinone)
3-Hydroxychimaphilin introduces a hydroxyl group at C3, which increases polarity compared to 8-chlorochimaphilin.
Chlorobiocin and Chloroquinocin
Chlorobiocin (a chlorinated coumarin antibiotic) and chloroquinocin (a chlorinated naphthoquinone) are structurally distinct from 8-chlorochimaphilin but share halogenation as a key feature. Chlorobiocin targets DNA gyrase, while 8-chlorochimaphilin likely disrupts bacterial electron transport chains via its quinone moiety . This highlights divergent mechanisms of action despite shared halogenation.
Structural-Activity Relationship (SAR) Analysis
Key Observations :
- Halogenation: The C8 chlorine in 8-chlorochimaphilin significantly boosts activity compared to non-halogenated chimaphilin.
- Scaffold Differences : Chlorobiocin’s superior potency highlights the role of scaffold-specific interactions, even among halogenated antibiotics.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
